molecular formula C22H40BF4N B2411979 Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide CAS No. 2514705-54-3

Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide

Cat. No.: B2411979
CAS No.: 2514705-54-3
M. Wt: 405.37
InChI Key: YNPNZJDQYJSRMH-UHFFFAOYSA-N
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Description

Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide, also known as tetrabutylammonium trifluoro(3-fluorophenyl)borate, is a chemical compound with the molecular formula C16H36N.C6H4BF4. This compound is characterized by its unique structure, which includes a tetrabutylazanium cation and a trifluoro(3-fluorophenyl)boranuide anion. It is primarily used in organic synthesis and various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide typically involves the reaction of tetrabutylammonium hydroxide with trifluoroborane in the presence of 3-fluorophenylboronic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction process that ensures high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide or potassium iodide.

Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which are valuable in different chemical industries.

Scientific Research Applications

Chemistry: In organic chemistry, tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide is used as a reagent for the synthesis of fluorinated compounds. Its unique structure allows for selective reactions that are difficult to achieve with other reagents.

Biology: The compound is used in biological research to study the effects of fluorinated compounds on biological systems. It is also used in the development of fluorinated drugs and imaging agents.

Medicine: In the medical field, this compound is used in the synthesis of fluorinated pharmaceuticals. These compounds have unique properties that make them suitable for various therapeutic applications.

Industry: In the industrial sector, the compound is used in the production of fluorinated polymers and other materials that require high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a fluorinating agent, introducing fluorine atoms into organic molecules. This process is crucial for the synthesis of fluorinated compounds, which have unique properties and applications.

Comparison with Similar Compounds

  • Tetrabutylammonium fluoride: This compound is similar in structure but lacks the fluorophenyl group.

  • Trifluoroborate salts: These compounds have similar anionic components but differ in their cationic parts.

Uniqueness: Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide is unique due to its combination of a tetrabutylazanium cation and a trifluoro(3-fluorophenyl)boranuide anion. This combination provides specific reactivity and selectivity that are not found in other similar compounds.

Properties

IUPAC Name

tetrabutylazanium;trifluoro-(3-fluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H4BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPNZJDQYJSRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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